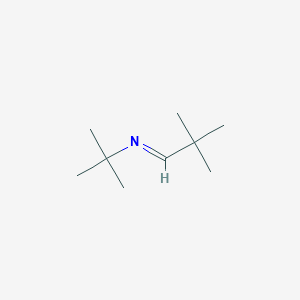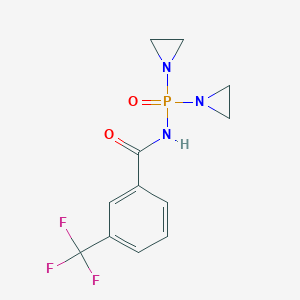
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to induce DNA cross-linking, which makes it a valuable tool in cancer research. In
Mecanismo De Acción
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the formation of DNA cross-links. This occurs when the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of covalent bonds. These cross-links prevent the DNA from replicating, leading to cell death. The ability of this compound to induce DNA cross-linking makes it a potent anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce DNA cross-linking, it has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- in lab experiments is its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. However, one of the limitations of using this compound is its potential toxicity. It can be harmful to both cancer cells and healthy cells, making it difficult to use in clinical settings.
Direcciones Futuras
There are many potential future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-. One area of research could focus on developing new cancer treatments that use this compound in combination with other drugs to enhance their effectiveness. Another area of research could focus on developing new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Additionally, research could focus on developing new ways to deliver this compound to cancer cells, while minimizing its toxicity to healthy cells.
Métodos De Síntesis
The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the reaction of bis(1-aziridinyl)phosphinic chloride with benzamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the product is generally high, making it a cost-effective method for synthesizing this compound.
Aplicaciones Científicas De Investigación
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been extensively used in scientific research for its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. It has also been used in the development of new cancer treatments, as it can be used in combination with other drugs to enhance their effectiveness.
Propiedades
Número CAS |
1546-15-2 |
|---|---|
Nombre del producto |
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- |
Fórmula molecular |
C12H13F3N3O2P |
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20) |
Clave InChI |
TXIQRNNJDMODBD-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
SMILES canónico |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
Otros números CAS |
1546-15-2 |
Sinónimos |
N-[Bis(1-aziridinyl)phosphinyl]-m-(trifluoromethyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



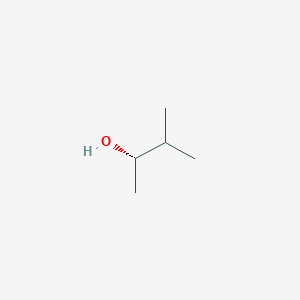
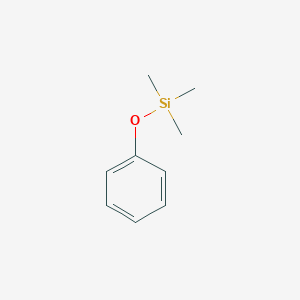
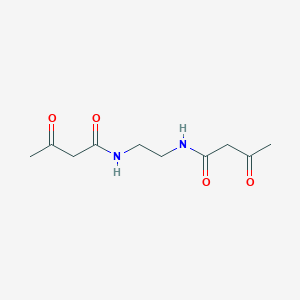
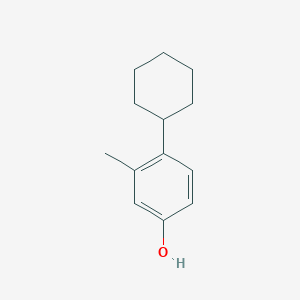
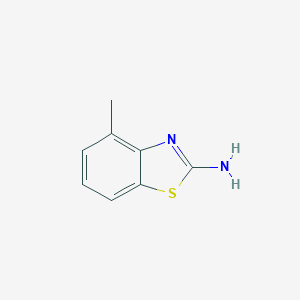

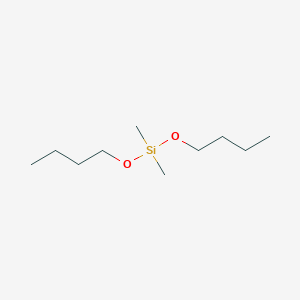

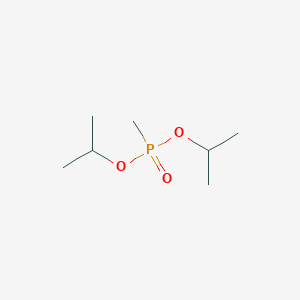
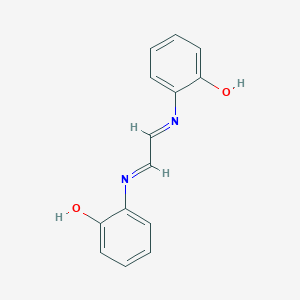
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)


